molecular formula C18H20N4O5S B2395351 4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034496-53-0

4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2395351
CAS No.: 2034496-53-0
M. Wt: 404.44
InChI Key: DFWHJWWJNSIZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound with a unique structure that includes a pyrazole ring, a phenylsulfonyl group, a piperidine ring, and a morpholine-3,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Piperidine Ring: The sulfonylated pyrazole is reacted with a piperidine derivative under basic conditions to form the piperidine ring.

    Formation of Morpholine-3,5-dione: Finally, the piperidine derivative is reacted with a morpholine-3,5-dione precursor under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-1-yl)benzenesulfonamide: This compound shares the pyrazole and sulfonyl groups but lacks the piperidine and morpholine-3,5-dione moieties.

    4-(1H-Pyrazol-4-yl)benzoic acid: Similar in having the pyrazole ring, but differs in the presence of a carboxylic acid group instead of the sulfonyl and piperidine groups.

    4-(1H-Pyrazol-1-yl)phenylboronic acid: Contains the pyrazole and phenyl groups, but with a boronic acid moiety instead of the sulfonyl and piperidine groups.

Uniqueness

The uniqueness of 4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c23-17-12-27-13-18(24)22(17)15-6-10-20(11-7-15)28(25,26)16-4-2-14(3-5-16)21-9-1-8-19-21/h1-5,8-9,15H,6-7,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWHJWWJNSIZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.